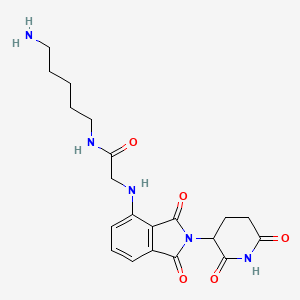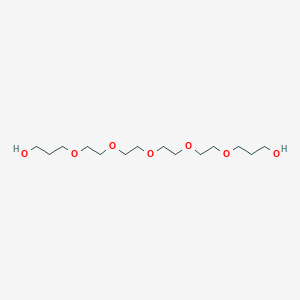
Echitamine (chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Echitamine (chloride) is an indole alkaloid derived from the bark of the Alstonia scholaris tree, which belongs to the Apocynaceae family. This compound has been traditionally used in various medicinal applications due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
準備方法
Synthetic Routes and Reaction Conditions: Echitamine (chloride) can be synthesized through in vitro biosynthesis using callus culture from leaf explants of Alstonia scholaris. The medium used for callus induction and proliferation is Murashige and Skoog, optimized with various combinations and concentrations of auxins and cytokinins. The best induction and proliferation of callus are noted in a combination of 2,4-dichlorophenoxyacetic acid and 6-furfurylaminopurine .
Industrial Production Methods: Industrial production of echitamine (chloride) involves the extraction of the compound from the stem bark and roots of Alstonia scholaris. due to the ecological impact of bulk collection, in vitro biosynthesis offers an alternative method for large-scale production .
化学反応の分析
Types of Reactions: Echitamine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Echitamine (chloride) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole alkaloids.
Biology: Studied for its role in cell signaling and metabolic pathways.
作用機序
Echitamine (chloride) exerts its effects through multiple molecular targets and pathways. It has been shown to reduce cell viability, glutathione content, and thymidine incorporation while increasing lipid peroxidation in cancer cells. This suggests that echitamine (chloride) induces oxidative stress and disrupts cellular metabolism, leading to cell death .
類似化合物との比較
Strictamine: Another indole alkaloid from Alstonia scholaris with antiviral activity.
Plumbagin: A naphthoquinone derivative with anti-tumor activity.
Uniqueness: Echitamine (chloride) is unique due to its specific anti-cancer properties and its ability to selectively target cancer cells without affecting normal cells. This selective toxicity makes it a promising candidate for cancer therapy .
特性
分子式 |
C22H29ClN2O4 |
|---|---|
分子量 |
420.9 g/mol |
IUPAC名 |
methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate;chloride |
InChI |
InChI=1S/C22H29N2O4.ClH/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3;/h4-8,16,18,23,25-26H,9-13H2,1-3H3;1H/q+1;/p-1/b14-4-;/t16-,18-,20-,21-,22-,24?;/m0./s1 |
InChIキー |
QYXFKPCRGWUWAM-KKWFITTBSA-M |
異性体SMILES |
C/C=C\1/C[N+]2(CC[C@@]34[C@@]2([C@H](C[C@@H]1[C@@]3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |
正規SMILES |
CC=C1C[N+]2(CCC34C2(C(CC1C3(CO)C(=O)OC)O)NC5=CC=CC=C45)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)
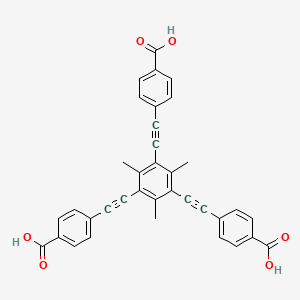
![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)
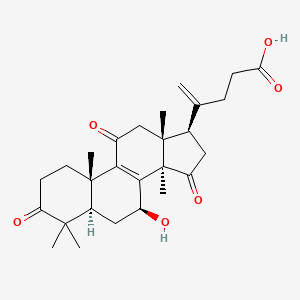
![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
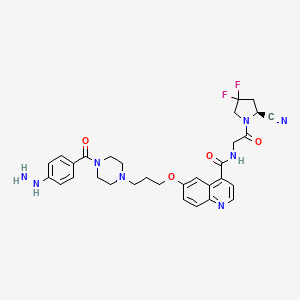
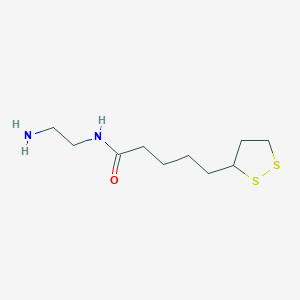
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)
